Casein Kinase inhibitor A86

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H25FN6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

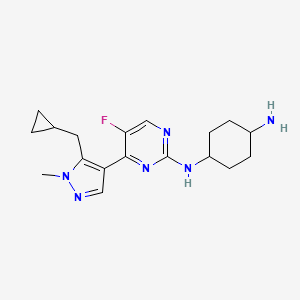

4-N-[4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]-5-fluoropyrimidin-2-yl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |

InChI Key |

YSPIHUWHLMNFOV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC(=NC=C2F)NC3CCC(CC3)N)CC4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Casein Kinase 1α Inhibitor A86

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inhibitor A86 is a novel, potent, and orally bioavailable small molecule that exhibits a multi-kinase inhibitory profile with significant therapeutic potential in oncology, particularly for acute myeloid leukemia (AML). Its primary mechanism of action is the potent and synergistic inhibition of Casein Kinase 1α (CK1α) and the core transcriptional cyclin-dependent kinases, CDK7 and CDK9. This dual activity leads to the stabilization of the tumor suppressor protein p53 and the suppression of key oncogenic transcriptional programs, culminating in selective apoptosis of cancer cells. This document provides a comprehensive overview of the biochemical profile, mechanism of action, and key experimental data related to inhibitor A86.

Core Mechanism of Action

Inhibitor A86 functions as a multi-target agent, concurrently blocking the activity of two critical and distinct cellular signaling nodes: the Wnt/p53 regulation axis via CK1α and the transcriptional machinery via CDK7 and CDK9.

-

Casein Kinase 1α (CK1α) Inhibition: A86 is a pan-specific inhibitor of the Casein Kinase 1 (CSNK1) family, with a high binding affinity for the CK1α isoform.[1][2][3] CK1α is a key negative regulator of p53, phosphorylating it to promote its interaction with ubiquitin ligases like MDM2, leading to its degradation. Inhibition of CK1α by A86 prevents this phosphorylation, contributing to the stabilization and accumulation of p53.

-

Transcriptional Kinase Inhibition (CDK7/9): A86 potently co-targets CDK7 and CDK9.[1][4][5]

-

CDK7 , a component of the general transcription factor TFIIH, is a master regulator of the cell cycle and transcription. Its inhibition blocks the initiation of transcription.

-

CDK9 , the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is essential for the elongation phase of transcription. Its inhibition leads to the premature termination of transcription, particularly affecting genes with super-enhancers (SEs) that drive oncogenic programs, such as MYC.

-

The synergistic blockade of these kinases is crucial for the potent anti-leukemic effects of A86.[1]

Biochemical Profile and Selectivity

A86 demonstrates high affinity for its primary targets in the low nanomolar range. Its selectivity profile is a key feature, showing minimal activity against other related kinases, which suggests a lower potential for off-target effects.

Table 1: Binding Affinity of Inhibitor A86 for Target Kinases

| Target Kinase | Target Family | Binding Affinity (Kd) | Reference |

| CK1α (CSNK1A1) | Casein Kinase 1 | 9.8 nM | [1][2][3] |

| Pan-CSNK1 | Casein Kinase 1 | 1 - 10 nM | [1][3] |

| CDK7 | Cyclin-Dependent Kinase | 0.34 nM | [5] |

| CDK9 | Cyclin-Dependent Kinase | 5.4 nM | [5] |

Table 2: Kinase Selectivity Profile

| Kinase | Inhibition Status | Reference |

| CDK8 | Minimal to no inhibition | [1][2][3] |

| CDK13 | Minimal to no inhibition | [1][2][3] |

| CDK11a/b | Minimal to no inhibition | [1][2][3] |

| CDK19 | Minimal to no inhibition | [1][2][3] |

Impact on Cellular Signaling Pathways

The dual-inhibition mechanism of A86 profoundly impacts downstream cellular pathways, primarily converging on the induction of apoptosis in malignant cells.

Synergistic Stabilization of p53 and Apoptosis Induction

The combined inhibition of CK1α and CDK7/9 results in a synergistic stabilization of the p53 tumor suppressor. CK1α inhibition prevents p53 degradation, while CDK9 inhibition reduces the expression of the p53 antagonist, MDM2. The accumulated p53 then activates downstream apoptotic pathways. This is further amplified by the A86-mediated transcriptional suppression of the anti-apoptotic oncogene MCL1.[1][4] This multi-pronged assault on cancer cell survival pathways leads to potent and selective apoptosis, observed in leukemia cells at concentrations below 160 nM.[1][4]

Suppression of Super-Enhancer (SE)-Driven Oncogenes

Many cancer cells, particularly AML, are dependent on a small number of master transcriptional regulators and oncogenes driven by super-enhancers (SEs). These genes, including MYC, require high levels of continuous transcriptional activity for their expression. By inhibiting CDK7 and CDK9, A86 effectively shuts down this transcriptional machinery, leading to a rapid depletion of short-lived oncoproteins like MYC and MCL1.[1][4] This deprivation of survival and proliferation signals is a key component of A86's therapeutic effect.

Pharmacokinetic Profile

Pharmacokinetic studies in mice demonstrate that inhibitor A86 has favorable properties for in vivo applications, including rapid oral absorption.

Table 3: Pharmacokinetic Parameters of Inhibitor A86 in Mice

| Parameter | Value | Unit |

| Dose (Oral) | 20 | mg/kg |

| Tmax (Time to max concentration) | 0.2 - 0.5 | hr |

| Cmax (Max concentration) | 1115 | ng/mL |

| T1/2 (Half-life) | 4.3 | hr |

| AUC (Area under the curve) | 2606 | ng*hr/mL |

| Data derived from in vivo mouse models.[4] |

Key Experimental Protocols

The following outlines general methodologies used to characterize the mechanism of action of inhibitor A86.

Kinase Binding Affinity Assay

Objective: To determine the binding affinity (Kd) of A86 to its target kinases.

Methodology:

-

Reagents: Recombinant human kinases (CK1α, CDK7, CDK9), A86 compound stock, and a suitable kinase assay buffer.

-

Procedure: A competition binding assay is performed. A fixed concentration of a broad-spectrum, immobilized kinase inhibitor is incubated with the kinase of interest.

-

Serial dilutions of A86 are added to compete for binding to the kinase's ATP pocket.

-

The amount of kinase bound to the immobilized ligand is quantified using a sensitive detection method, such as quantitative mass spectrometry or a fluorescent probe.

-

Data Analysis: The concentration of A86 that displaces 50% of the bound kinase is used to calculate the dissociation constant (Kd), which reflects the binding affinity.

Cellular Apoptosis Assay via Flow Cytometry

Objective: To quantify the induction of apoptosis in AML cells following treatment with A86.

Methodology:

-

Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured to logarithmic growth phase.

-

Treatment: Cells are seeded and treated with a dose range of A86 (e.g., 0-500 nM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

Staining: After treatment, cells are harvested, washed, and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI) in a binding buffer.

-

Flow Cytometry: Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition to determine the dose-dependent effect of A86.

Western Blot for Protein Expression Analysis

Objective: To measure changes in the levels of key proteins (p53, MYC, MDM2, MCL1) after A86 treatment.

Methodology:

-

Cell Treatment & Lysis: AML cells are treated with A86 (e.g., 200 nM) or vehicle for a time course (e.g., 0, 2, 4, 6, 8 hours). After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MYC, MDM2, MCL1, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a species-appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Conclusion

Inhibitor A86 represents a highly promising therapeutic agent with a well-defined and potent mechanism of action. By uniquely co-targeting CK1α, CDK7, and CDK9, it exploits the core vulnerabilities of cancer cells: dependence on p53 suppression and transcriptional addiction to oncogenes. The synergistic effects of this multi-kinase inhibition lead to robust and selective cancer cell death, as demonstrated in preclinical models of AML. The favorable oral pharmacokinetic profile further enhances its potential as a candidate for clinical development. Further research should continue to explore the efficacy of A86 in other malignancies exhibiting similar molecular dependencies.

References

The Discovery and Synthesis of A86: A Potent Tri-Targeting Inhibitor of Casein Kinase 1α, CDK7, and CDK9 with Anti-Leukemic Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The casein kinase 1 (CK1) family of serine/threonine kinases plays a pivotal role in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The aberrant activity of CK1 isoforms, particularly CK1α, has been implicated in the pathogenesis of various diseases, most notably cancer. This has spurred the development of small molecule inhibitors targeting this kinase. Among these, A86 has emerged as a potent, orally active inhibitor of CK1α with additional activity against cyclin-dependent kinase 7 (CDK7) and cyclin-dependent kinase 9 (CDK9). This unique tri-targeting profile endows A86 with significant anti-leukemic properties, primarily through the stabilization of the tumor suppressor p53 and the downregulation of key oncogenes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of A86, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction

Casein kinase 1α (CK1α) is a critical regulator of the Wnt/β-catenin and p53 signaling pathways. In the absence of Wnt signaling, CK1α, in concert with glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of CK1α can therefore stabilize β-catenin, a mechanism with therapeutic implications in certain contexts. More critically in oncology, CK1α is involved in the p53-MDM2 regulatory loop. MDM2, an E3 ubiquitin ligase, targets p53 for degradation. CK1α can phosphorylate MDM2, enhancing its ability to degrade p53. Consequently, inhibition of CK1α can lead to the stabilization and activation of p53, a potent tumor suppressor.

A86 was identified as a novel and potent inhibitor of CK1α. Further characterization revealed its inhibitory activity against CDK7 and CDK9, key kinases involved in the regulation of transcription. This multi-targeted approach offers a synergistic mechanism for inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).

Discovery and Mechanism of Action

A86 was discovered as a pan-specific inhibitor of the Casein Kinase I (CSNK1) family with a high binding affinity for CK1α.[1] Its discovery was part of a broader effort to identify small molecules that could modulate pathways critical for cancer cell survival.

The primary mechanism of action of A86 in leukemia cells is the induction of apoptosis. This is achieved through a multi-pronged approach:

-

p53 Stabilization: By inhibiting CK1α, A86 prevents the MDM2-mediated degradation of p53.[1] This leads to an accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes.

-

Downregulation of Oncogenes: A86 has been shown to abolish the expression of the oncogenes MYC and MDM2, as well as the anti-apoptotic oncogene MCL1.[2] This is likely a consequence of its inhibitory effect on the transcriptional kinases CDK7 and CDK9, which are essential for the expression of these short-lived oncoproteins.[3][4]

-

Wnt Pathway Modulation: While inhibiting CK1α can stabilize β-catenin, A86 has been observed to upregulate the expression of Wnt target genes such as AXIN2 and CCND1 (Cyclin D1).[2] The precise implications of this in the context of its anti-leukemic activity require further investigation.

Quantitative Data

The following tables summarize the key quantitative data reported for the Casein Kinase inhibitor A86.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ||

| CK1α | 9.8 nM | [1] |

| Pan-CK1 (CSNK1) | 1-10 nM | [1] |

| Inhibitory Activity | ||

| Apoptosis Induction in Leukemia Cells | < 160 nM | [1] |

| Target Kinases | CK1α, CDK7, CDK9 | [1][2] |

| Selectivity | Minimal to no inhibition against CDK8, CDK13, CDK11a, CDK11b, and CDK19 | [1] |

Table 1: In Vitro Activity and Selectivity of A86

| Parameter | Value | Unit | Conditions | Reference |

| Maximum Plasma Concentration (Cmax) | 1115 | ng/mL | 20 mg/kg, oral | [2] |

| Time to Maximum Plasma Concentration (Tmax) | 0.2-0.5 | hr | 20 mg/kg, oral | [2] |

| Half-life (T1/2) | 4.3 | hr | 20 mg/kg, oral | [2] |

| Area Under the Curve (AUC) | 2606 | (ng*hr)/mL | 20 mg/kg, oral | [2] |

Table 2: Pharmacokinetic Properties of A86 in Preclinical Models

Synthesis of A86

A detailed, step-by-step synthesis protocol for A86 is not publicly available in the reviewed literature. However, based on the chemical structure of A86 (2-((6-(3-fluoro-4-(piperazin-1-yl)phenyl)-[5][6]triazolo[4,3-b]pyridazin-3-yl)thio)ethan-1-ol), a plausible synthetic route can be proposed based on the synthesis of similar[5][6]triazolo[4,3-b]pyridazine derivatives. The synthesis would likely involve the construction of the core triazolopyridazine ring system, followed by the introduction of the substituted phenylpiperazine and the 2-hydroxyethylthio side chains.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of A86.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human CK1α, CDK7/CycH/MNAT1, and CDK9/CycT1 enzymes

-

A86 inhibitor

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of A86 in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

In a 384-well plate, add 1 µL of the A86 dilution or DMSO (for control).

-

Add 2 µL of the respective kinase enzyme solution.

-

Add 2 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Leukemia cell line (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

A86 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Prepare serial dilutions of A86 in the culture medium.

-

Add 100 µL of the A86 dilutions or medium (for control) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis of p53 and MDM2

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Leukemia cell line

-

A86 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat leukemia cells with various concentrations of A86 for the desired time.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by A86 and a typical experimental workflow for its evaluation.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CKIα inhibitor A86 [dcchemicals.com]

- 5. promega.com [promega.com]

- 6. CK1 alpha 1 Kinase Enzyme System Application Note [promega.sg]

A Technical Deep Dive into the A86 Inhibitor and its Impact on CK1α Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1α (CK1α), a serine/threonine kinase encoded by the CSNK1A1 gene, is a critical regulator of numerous cellular processes. Its involvement in key signaling pathways, including Wnt/β-catenin and p53, has positioned it as a significant target in drug discovery, particularly in oncology. The A86 inhibitor has emerged as a potent, orally active small molecule targeting CK1α. This technical guide provides an in-depth analysis of the A86 inhibitor's effects on CK1α signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

A86 Inhibitor: Potency and Selectivity

The A86 inhibitor demonstrates high affinity for CK1α, along with notable activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). The dissociation constants (Kd) provide a quantitative measure of its binding affinity to these kinases.

| Target Kinase | Dissociation Constant (Kd) |

| CK1α | 9.8 nM [1] |

| CDK7 | 0.31 nM[2][3] |

| CDK9 | 5.4 nM[2][3] |

Table 1: Binding Affinities of A86 Inhibitor

Impact on Key CK1α Signaling Pathways

The inhibitory action of A86 on CK1α and its co-targets, CDK7 and CDK9, leads to significant downstream effects on critical cellular signaling pathways, most notably the p53 and Wnt/β-catenin pathways.

The p53 Signaling Pathway

CK1α is a known negative regulator of the tumor suppressor protein p53. It achieves this by promoting the interaction between p53 and its E3 ubiquitin ligase, MDM2, leading to p53 ubiquitination and subsequent proteasomal degradation.[4][5][6]

The A86 inhibitor, by inhibiting CK1α, disrupts this negative regulatory loop. This leads to the stabilization and activation of p53 .[2] This stabilization is a key mechanism behind the pro-apoptotic effects of A86 observed in leukemia cells.[2]

The Wnt/β-catenin Signaling Pathway

The role of CK1α in the Wnt/β-catenin pathway is complex and context-dependent. In the canonical pathway, CK1α is a component of the β-catenin destruction complex, where it primes β-catenin for phosphorylation by GSK3β, leading to its degradation.[4]

Interestingly, treatment with the A86 inhibitor has been shown to upregulate the expression of Wnt target genes AXIN2 and Cyclin D1 (CCND1) .[2] The precise mechanism for this upregulation is still under investigation but may involve the inhibitor's effects on other kinases or a non-canonical role of CK1α in this context.

Other Potential Signaling Pathways

Given the multifaceted role of CK1α, the A86 inhibitor may also impact other signaling cascades:

-

NF-κB Signaling: CK1α has a dual role in NF-κB signaling, both promoting and terminating its activation.[3] It can enhance TNFα-induced NF-κB activation by interacting with and phosphorylating RIP1.[7] Inhibition of CK1α could therefore modulate inflammatory responses.

-

Hedgehog Signaling: CK1α is a positive regulator of the Hedgehog pathway, acting downstream of Smoothened (Smo).[8][9] It phosphorylates Smo and the transcription factor Gli, promoting pathway activation.[1][10] Therefore, A86 may have inhibitory effects on Hedgehog-dependent processes.

Cellular Effects of A86 Inhibitor

The modulation of these signaling pathways by A86 translates into significant cellular consequences.

| Cellular Effect | Observations | Affected Cell Lines | A86 Concentration |

| Induction of Apoptosis | Highly effective in inducing apoptosis in leukemia cells, correlating with p53 stabilization. | Leukemia cells | ≤ 160 nM[2] |

| Gene Expression Modulation | Abolishes the expression of MYC, MDM2, and the anti-apoptotic oncogene MCL1. Induces a marked reduction in mRNA expression of MYC and MDM2. | Leukemia cells | 0.08-2 μM (6.5 hours)[2] |

Table 2: Cellular Effects of A86 Inhibitor

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of A86 and CK1α signaling.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant CK1α enzyme

-

A86 inhibitor

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (specific for CK1α)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare serial dilutions of the A86 inhibitor.

-

In a 384-well plate, add 1 µL of inhibitor or vehicle (DMSO).

-

Add 2 µL of CK1α enzyme in kinase buffer.

-

Add 2 µL of a mix of substrate and ATP to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Cells treated with A86 or vehicle

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CK1α, anti-phospho-β-catenin, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize bands using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells to be tested

-

A86 inhibitor

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of A86 for the desired time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The A86 inhibitor is a potent small molecule that targets CK1α, CDK7, and CDK9. Its primary mechanism of action involves the stabilization of the p53 tumor suppressor, leading to apoptosis in cancer cells. Furthermore, it modulates the Wnt/β-catenin signaling pathway, although the precise mechanism requires further investigation. The potential for A86 to impact other CK1α-regulated pathways, such as NF-κB and Hedgehog signaling, highlights its pleiotropic effects and warrants further exploration. This technical guide provides a comprehensive overview of the current understanding of the A86 inhibitor's effects on CK1α signaling, offering valuable data and protocols to guide future research and drug development efforts in this promising area.

References

- 1. pnas.org [pnas.org]

- 2. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Casein kinase 1alpha interacts with RIP1 and regulates NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sonic Hedgehog Dependent Phosphorylation by CK1α and GRK2 Is Required for Ciliary Accumulation and Activation of Smoothened | PLOS Biology [journals.plos.org]

- 9. Sonic Hedgehog Dependent Phosphorylation by CK1α and GRK2 Is Required for Ciliary Accumulation and Activation of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Casein Kinase 1α Inhibitor A86 in Apoptosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The targeted induction of apoptosis in cancer cells remains a cornerstone of modern oncology research. Casein Kinase 1α (CK1α), a serine/threonine kinase, has emerged as a critical regulator of oncogenic signaling pathways, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of A86, a novel and potent pan-specific inhibitor of Casein Kinase 1 (CSNK1), which also co-targets the transcriptional kinases CDK7 and CDK9. We will explore the molecular mechanisms through which A86 induces apoptosis, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the core signaling pathways involved.

Introduction: Casein Kinase 1α in Cancer

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in numerous cellular processes, including cell cycle progression, circadian rhythms, and signal transduction. The alpha isoform, CK1α, is frequently dysregulated in various malignancies. It contributes to tumor cell survival and proliferation, in part by negatively regulating the tumor suppressor protein p53. CK1α can phosphorylate p53's negative regulator, MDM2, promoting the degradation of p53 and thereby allowing cancer cells to evade apoptosis.[1][2] This central role in suppressing p53-mediated cell death makes CK1α an attractive target for the development of novel anti-cancer agents.

A86: A Multi-Targeted Kinase Inhibitor

A86 is a potent, orally active small molecule inhibitor targeting the CK1 family with high affinity.[3][4] In addition to its primary activity against CK1α, A86 uniquely co-targets Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[2][3] These two kinases are essential components of the cellular transcription machinery. CDK7 is part of the transcription factor IIH (TFIIH) complex that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to initiate transcription.[5][6] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which further phosphorylates the Pol II CTD to facilitate transcriptional elongation.[5][7] By simultaneously inhibiting these three key kinases, A86 orchestrates a powerful multi-pronged attack on cancer cell survival pathways.

Quantitative Data Summary

The efficacy of A86 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: Kinase Inhibition Profile of A86

| Kinase Target | Binding Affinity (Kd) | Citation |

|---|---|---|

| Pan-CK1 (CSNK1) | 1-10 nM | [3] |

| CK1α (CSNK1A1) | 9.8 nM | [3] |

| CDK7 | Low nM | [3] |

| CDK9 | Low nM |[3] |

Table 2: In Vitro Efficacy of A86 in Leukemia Cells

| Biological Effect | Cell Type | Concentration | Duration | Citation |

|---|---|---|---|---|

| Apoptosis Induction | Leukemia Cells | < 160 nM | Not Specified | [3][4] |

| Abolishment of MYC, MDM2, & MCL1 Expression | Leukemia Cells | 0.08 - 2 µM | 6.5 hours |[4] |

Table 3: Pharmacokinetic Properties of A86 in Mice

| Parameter | Value (at 20 mg/kg, oral administration) | Citation |

|---|---|---|

| Tmax | 0.2 - 0.5 hr | [4] |

| Cmax | 1115 ng/mL | [4] |

| T1/2 | 4.3 hr | [4] |

| AUC | 2606 ng*hr/mL |[4] |

Mechanism of A86-Induced Apoptosis

A86 induces apoptosis primarily by reactivating the p53 tumor suppressor pathway and by suppressing the transcription of key survival genes. This dual mechanism is a direct consequence of its multi-targeting profile.

Stabilization of the p53 Tumor Suppressor

Under normal homeostatic conditions, CK1α exists in a complex with MDM2, a critical E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2] By inhibiting CK1α, A86 disrupts this complex, leading to a reduction in MDM2-mediated p53 ubiquitination. Furthermore, A86's inhibition of CDK7/9 leads to the transcriptional suppression of the MDM2 gene itself.[3][4] The combined effect is a potent stabilization and accumulation of p53 protein. Activated p53 can then transcriptionally upregulate pro-apoptotic target genes, such as those in the Bcl-2 family (e.g., BAX, PUMA), to initiate the intrinsic mitochondrial pathway of apoptosis.[3][8]

Transcriptional Repression of Oncogenes and Anti-Apoptotic Factors

Many cancers, particularly leukemias, are highly dependent on the continuous, high-level transcription of specific oncogenes and survival factors, a phenomenon known as "transcriptional addiction." The proto-oncogene MYC and the anti-apoptotic gene MCL1 are prime examples. Their transcription is critically dependent on the activities of CDK7 and CDK9.[5][9] A86-mediated inhibition of these transcriptional kinases leads to a rapid and marked reduction in the mRNA and protein levels of MYC and MCL1.[3][4] The downregulation of MCL1, a key anti-apoptotic Bcl-2 family member, lowers the threshold for apoptosis induction and synergizes with the pro-apoptotic signals emanating from stabilized p53.

The following diagrams illustrate these interconnected mechanisms.

Experimental Protocols

Verifying the pro-apoptotic activity of A86 involves a series of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a calcium-dependent protein, binds with high affinity to exposed PS. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[3][10]

-

Procedure:

-

Cell Culture and Treatment: Seed leukemia cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10⁶ cells/mL. Treat with a dose range of A86 (e.g., 0-200 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with 1 mL of cold 1X PBS.

-

Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >575 nm.

-

Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

-

Protein Expression Analysis by Western Blotting

This technique is used to detect changes in the levels of key proteins involved in the A86-induced apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p53, MYC, MCL1, cleaved caspase-3) and a loading control (e.g., β-actin, GAPDH).

-

Procedure:

-

Cell Lysis: After treatment with A86, wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MCL1, anti-MYC, anti-cleaved caspase-3) overnight at 4°C, diluted according to manufacturer's recommendations.[11][12][13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Clonogenic Survival Assessment by Colony-Forming Unit (CFU) Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of cytotoxic and cytostatic effects on progenitor cells.

-

Principle: Cells are plated at a low density in a semi-solid medium (e.g., methylcellulose) containing cytokines that support their growth. The number of colonies formed after incubation reflects the number of viable progenitor cells in the original sample.[14][15]

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of bone marrow mononuclear cells or a leukemia cell line.

-

Treatment: Treat the cells in liquid culture with A86 or vehicle for a defined period (e.g., 24 hours).

-

Plating: After treatment, wash the cells and plate a specific number (e.g., 1x10³ to 1x10⁵ cells) in a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate growth factors.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.[14]

-

Colony Counting: Using an inverted microscope, count the number of colonies (typically defined as aggregates of >40 cells).

-

Analysis: Compare the number of colonies in A86-treated samples to the vehicle control to determine the percentage of survival.

-

References

- 1. CK1alpha plays a central role in mediating MDM2 control of p53 and E2F-1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of Casein Kinase 1α Inhibitor A86 in p53 Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. The stability of p53 is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Casein Kinase 1α (CK1α) has emerged as a key player in the regulation of the p53-MDM2 axis. This technical guide provides an in-depth overview of the potent and orally active CK1α inhibitor, A86, and its role in stabilizing p53. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for studying the A86-p53 interaction.

Introduction to Casein Kinase 1α and p53 Regulation

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are involved in a myriad of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The CK1α isoform, in particular, has been identified as a negative regulator of p53. Under normal cellular conditions, CK1α can phosphorylate MDM2, enhancing its ability to bind to and ubiquitinate p53, thereby promoting its degradation.[2] Furthermore, CK1α can directly phosphorylate MDMX (also known as MDM4), a homolog of MDM2, at Ser289, which increases its interaction with p53 and inhibits p53's transcriptional activity.[3][4]

In response to cellular stress, such as DNA damage, the interaction between p53 and MDM2 is disrupted, leading to p53 stabilization and activation.[5][6] This activation allows p53 to function as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[7][8]

A86: A Potent Inhibitor of Casein Kinase 1α

A86 is a small molecule inhibitor that potently and selectively targets CK1α.[2][9] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and CDK9.[9][10] The primary mechanism by which A86 exerts its anti-leukemic effects is through the stabilization of p53.[9][10] By inhibiting CK1α, A86 disrupts the MDM2-mediated degradation of p53, leading to an accumulation of functional p53 protein. This, in turn, triggers apoptosis in cancer cells, particularly in leukemia.[9]

Quantitative Data on A86 Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data related to the activity and pharmacokinetic profile of A86.

| Parameter | Value | Reference |

| Apoptosis Induction in Leukemia Cells | ≤ 160 nM | [9][10] |

| Effect on MYC, MDM2, and MCL1 expression | Abolished at 0.08-2 μM (6.5 hours) | [9][10] |

Table 1: In Vitro Efficacy of A86

| Parameter | Value | Unit |

| Tmax | 0.2 - 0.5 | hr |

| Cmax | 1115 | ng/mL |

| T1/2 | 4.3 | hr |

| AUC | 2606 | ng*hr/mL |

Table 2: Pharmacokinetic Properties of A86 at 20 mg/kg [9][10]

Signaling Pathways and Experimental Workflows

A86-Mediated p53 Stabilization Pathway

The following diagram illustrates the signaling pathway through which A86 leads to the stabilization of p53.

Caption: A86 inhibits CK1α, preventing MDM2 activation and leading to p53 stabilization and apoptosis.

Experimental Workflow for Assessing A86 Activity

This diagram outlines a typical experimental workflow to investigate the effects of A86 on p53 stabilization and cancer cell viability.

Caption: Workflow for studying the effects of A86 on cancer cells.

Detailed Experimental Protocols

Western Blot for p53, MDM2, and p21 Protein Levels

Objective: To determine the effect of A86 on the protein expression levels of p53, its negative regulator MDM2, and its downstream target p21.

Materials:

-

Cancer cell line (e.g., leukemia cell line)

-

A86 inhibitor

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of A86 (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and β-actin overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Co-Immunoprecipitation for p53-MDM2 Interaction

Objective: To assess the effect of A86 on the interaction between p53 and MDM2.

Materials:

-

Treated and untreated cell lysates (from Western Blot protocol)

-

Anti-p53 antibody or anti-MDM2 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western Blot reagents

Procedure:

-

Pre-clearing Lysates: Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-MDM2) to the pre-cleared lysate and incubate overnight at 4°C.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western Blot using an antibody against the co-immunoprecipitated protein (e.g., anti-p53).

MTT Assay for Cell Viability

Objective: To determine the effect of A86 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

A86 inhibitor

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of A86. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression

Objective: To measure the effect of A86 on the mRNA expression levels of p53 target genes.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., p21, BAX) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay for p53 Binding to Target Promoters

Objective: To determine if A86-induced p53 stabilization leads to increased binding of p53 to the promoter regions of its target genes.

Materials:

-

Treated and untreated cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator

-

Anti-p53 antibody for ChIP

-

IgG antibody as a negative control

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting p53 response elements in gene promoters (e.g., p21 promoter)

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an anti-p53 antibody or a control IgG antibody.

-

Washing and Elution: Wash the immune complexes and elute the cross-linked protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of p53 target genes.

Conclusion

The Casein Kinase 1α inhibitor A86 represents a promising therapeutic strategy for cancers with wild-type p53. Its ability to inhibit CK1α leads to the stabilization of p53 through the disruption of MDM2-mediated degradation. This guide provides a comprehensive overview of the mechanism of A86, quantitative data supporting its efficacy, and detailed experimental protocols to enable further research into its therapeutic potential. The provided methodologies will be invaluable for researchers in the fields of cancer biology and drug development who are investigating novel approaches to reactivate the p53 tumor suppressor pathway.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Casein Kinase inhibitor A86|CKIα inhibitor A86 [dcchemicals.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

Investigating "A86": A Search for Anti-Leukemic Properties Reveals No Designated Compound

A comprehensive review of scientific literature and clinical trial databases reveals no specific anti-leukemic compound designated as "A86." While the query sought an in-depth technical guide on the anti-leukemic properties of a substance referred to as A86, extensive searches have not identified any peer-reviewed research or clinical data corresponding to a leukemia therapeutic with this identifier.

It is possible that "A86" may be an internal, preclinical designation for a compound not yet disclosed in public-facing literature, a misinterpretation of another compound's name, or a project codename.

One clinical trial was identified using the identifier "A86" (MK-3475-A86); however, this study pertains to Pembrolizumab, an immunotherapy drug, and its subcutaneous administration for the treatment of non-small cell lung cancer, not leukemia.[1]

While the direct request concerning "A86" cannot be fulfilled due to the absence of relevant data, the initial search did yield information on several other compounds with demonstrated anti-leukemic activities. These include:

-

MI-3454: A compound that has shown significant activity in mouse models against subtypes of leukemia with MLL1 rearrangements and NPM1 mutations by inhibiting the menin-MLL1 protein-protein interaction.[2]

-

Thiophene F-8: A novel pharmaceutical compound identified to induce programmed cell death in leukemia and lymphoma cells.[3]

-

AD80: A multikinase inhibitor that targets the PI3K/STMN1 axis and has demonstrated cytotoxic effects in acute leukemia cellular models.[4]

These examples highlight the ongoing research and development of novel therapeutics for leukemia, each with specific mechanisms of action and experimental data. However, without any specific information linking the designation "A86" to an anti-leukemic agent, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the anti-leukemic properties of novel compounds, it is recommended to refer to scientific databases such as PubMed, ClinicalTrials.gov, and publications from major cancer research institutions for information on specific, named compounds. Should "A86" be a proprietary or early-stage designation, further information would only be available through direct communication with the research entity that has assigned this identifier.

References

An In-depth Technical Guide on the Dual Casein Kinase 1α and CDK7/9 Inhibitor A86

For Researchers, Scientists, and Drug Development Professionals

Introduction

A86 is a potent, orally bioavailable small molecule inhibitor that demonstrates a unique polypharmacology by targeting Casein Kinase 1α (CK1α) along with the transcriptional cyclin-dependent kinases, CDK7 and CDK9. This dual activity allows A86 to exert synergistic anti-leukemic effects through the simultaneous activation of the p53 tumor suppressor pathway and the suppression of oncogenic transcriptional programs. This technical guide provides a comprehensive overview of the preclinical data available for A86, with a focus on its inhibitory mechanism against CDK7 and CDK9. The information herein is derived from the primary scientific literature, particularly the work by Minzel and colleagues, who first described this class of compounds.[1][2][3][4]

Core Mechanism of Action

A86's therapeutic potential, particularly in acute myeloid leukemia (AML), stems from its multi-pronged attack on cancer cell survival and proliferation pathways. The inhibition of CK1α leads to the stabilization and activation of p53, a critical tumor suppressor. Concurrently, the inhibition of CDK7 and CDK9 disrupts the transcription of key oncogenes, such as MYC, and anti-apoptotic factors like MCL1. This combined action results in potent induction of apoptosis in cancer cells while showing a therapeutic window with preserved normal hematopoiesis in preclinical models.[1][2][3][4]

Quantitative Data: Kinase Inhibition Profile of A86 and Analogs

The following tables summarize the available quantitative data for the inhibitory activity of A86 and its closely related analog, BTX-A51 (A51), against their primary kinase targets. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Biochemical Inhibition of A86 and BTX-A51 (A51)

| Compound | Target Kinase | Assay Type | IC50 / Kd (nM) | Reference |

| A86 | CK1α | Not Specified | Potent Inhibition | [1][2][3] |

| A86 | CDK7 | Not Specified | Low nM Kd | [1][2][3] |

| A86 | CDK9 | Not Specified | Low nM Kd | [1][2][3] |

| BTX-A51 (A51) | CK1α | Not Specified | IC50: 17 | [5] |

| BTX-A51 (A51) | CDK7 | Not Specified | Kd: 1.3 | [5] |

| BTX-A51 (A51) | CDK9 | Not Specified | Kd: 4 | [5] |

Table 2: Kinase Selectivity of A86 and BTX-A51 (A51)

| Compound | Kinase | Inhibition | Reference |

| A86 | CDK8 | Minimal to none | [1][2][3] |

| A86 | CDK13 | Minimal to none | [1][2][3] |

| A86 | CDK11a | Minimal to none | [1][2][3] |

| A86 | CDK11b | Minimal to none | [1][2][3] |

| A86 | CDK19 | Minimal to none | [1][2][3] |

| BTX-A51 (A51) | CDK8 | Not specified | [5] |

| BTX-A51 (A51) | CDK13 | Not specified | [5] |

| BTX-A51 (A51) | CDK11a | Not specified | [5] |

| BTX-A51 (A51) | CDK11b | Not specified | [5] |

| BTX-A51 (A51) | CDK19 | Not specified | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by A86 and a typical experimental workflow for its characterization.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of A86 and similar kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50/Kd Determination)

This protocol is a generalized method for determining the potency of an inhibitor against a purified kinase.

-

Reagents and Materials:

-

Purified recombinant human CDK7/Cyclin H/MAT1 and CDK9/Cyclin T1 complexes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP solution.

-

Specific peptide substrate for the kinase.

-

A86 compound serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well white plates.

-

-

Procedure:

-

Prepare serial dilutions of A86 in DMSO and then dilute in kinase buffer.

-

Add a fixed concentration of the kinase to each well of the 384-well plate.

-

Add the diluted A86 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP (at or near the Km concentration) and the peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. For Kd determination, a competition binding assay format is typically used.

-

Western Blot for Phosphorylated RNA Polymerase II

This protocol is used to assess the cellular activity of CDK7 and CDK9 inhibitors by measuring the phosphorylation status of their direct substrate, the C-terminal domain (CTD) of RNA Polymerase II.

-

Cell Culture and Treatment:

-

Seed leukemia cells (e.g., MV4-11) in appropriate culture medium.

-

Treat the cells with various concentrations of A86 or DMSO for a defined period (e.g., 6 hours).

-

-

Lysate Preparation:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-RNA Pol II CTD (Ser2) (for CDK9 activity).

-

Phospho-RNA Pol II CTD (Ser5) (for CDK7 activity).

-

Total RNA Pol II CTD.

-

A loading control (e.g., GAPDH or β-actin).

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the relative levels of phosphorylated RNA Pol II.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.

-

Cell Treatment and Heating:

-

Treat intact cells with A86 or vehicle control.

-

Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Cool the samples to room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation at high speed.

-

-

Detection:

-

Analyze the soluble fractions by Western blotting using antibodies against CDK7 and CDK9.

-

The presence of a stronger band for the target protein at higher temperatures in the A86-treated samples compared to the control indicates target engagement and stabilization.

-

Conclusion

The dual CK1α and CDK7/9 inhibitor A86 represents a promising therapeutic strategy for cancers addicted to transcriptional oncogenes, such as AML. Its ability to simultaneously activate p53 and suppress oncogenic transcription provides a powerful synergistic effect. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of A86 and similar multi-targeting kinase inhibitors. Further investigation into the detailed kinase selectivity and the precise molecular interactions will be crucial for the continued development of this class of compounds.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models | Info-CORE [infocore.huji.ac.il]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. selleckchem.com [selleckchem.com]

The Impact of MDM2 Inhibition on MYC and MDM2 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MDM2 inhibitors on the expression of MYC and MDM2, two critical oncoproteins implicated in a variety of human cancers. Given the reciprocal regulatory relationship between MDM2 and MYC, targeting MDM2 has emerged as a promising therapeutic strategy to coordinately downregulate both oncogenic drivers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.

Quantitative Impact of MDM2 Inhibitors on MYC and MDM2 Expression

The following tables summarize the quantitative effects of various MDM2 inhibitors on the protein and mRNA expression levels of both MDM2 and c-MYC in different cancer cell lines.

| MDM2 Inhibitor | Cell Line | Treatment | Change in MDM2 Protein | Change in c-MYC Protein | Change in MDM2 mRNA | Change in c-MYC mRNA | Reference |

| MX69 | 8226R5 (Multiple Myeloma) | 20 µM for 48h | Downregulation | Downregulation | Not Reported | Downregulation | [1][2] |

| MM1.R (Multiple Myeloma) | 20 µM for 48h | Downregulation | Downregulation | Not Reported | Downregulation | [1] | |

| siRNA (MDM2) | 8226R5 (Multiple Myeloma) | 50 nM for 48h | Downregulation | Reduced | Not Reported | Downregulation | [1] |

| MM1.R (Multiple Myeloma) | 50 nM for 48h | Downregulation | Reduced | Not Reported | Not Reported | [1] | |

| Nutlin-3a | HCT116 p53+/+ (Colon Cancer) | 2 µM for 24h | Increased | Not Reported | Increased (Fold Change) | Not Reported | [3] |

| B16-F10 p53+/+ (Melanoma) | 10 µM for 24h | Increased | Not Reported | Increased (Fold Change) | Not Reported | [3] | |

| RG7112 | Leukemia Patients (in vivo) | N/A | Not Reported | Not Reported | Increased (2.8-fold in blood) | Not Reported | [4] |

| MDM2-amplified GBM | IC100 for 24h | Not Reported | Not Reported | Not Reported | Not Reported | [5] |

Note: "Not Reported" indicates that the specific data point was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to assess the impact of MDM2 inhibitors on MYC and MDM2 expression.

Western Blotting for Protein Expression Analysis

This protocol is a synthesized standard procedure for the detection and quantification of MDM2 and MYC proteins.

1. Sample Preparation:

-

Culture cells to the desired confluency and treat with the MDM2 inhibitor or control for the specified time and concentration.

-

Aspirate the culture medium and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding 1X SDS Sample Buffer (e.g., 100 µl per well of a 6-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]

-

Heat the samples at 95-100°C for 5 minutes, then cool on ice.[6]

-

Centrifuge at high speed for 5 minutes to pellet cellular debris. The supernatant is the protein extract.[6]

-

Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

2. SDS-PAGE:

-

Load 20-50 µg of protein extract per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.[7]

-

Run the gel at a constant voltage (e.g., 100V) until the dye front reaches the bottom.[8]

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[7]

-

Incubate the membrane with the primary antibody (e.g., anti-MDM2, anti-MYC, or a loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBST.[7]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again three times for 10 minutes each with TBST.[7]

5. Detection:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[9]

-

Capture the chemiluminescent signal using X-ray film or a digital imaging system.[6]

-

Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring MDM2 and MYC mRNA levels.

1. RNA Extraction:

-

Treat cells with the MDM2 inhibitor or control as required.

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a TRIZOL-based method, following the manufacturer's instructions.[10]

2. cDNA Synthesis:

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]

3. qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (MDM2, MYC) and a reference gene (e.g., GAPDH, B2M), and the diluted cDNA template.[12]

-

Use pre-designed and validated primers when possible.[3]

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[3]

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of MDM2 inhibitors.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

2. Compound Treatment:

-

Treat the cells with a serial dilution of the MDM2 inhibitor and incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]

3. MTT Addition and Incubation:

-

Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]

4. Solubilization and Absorbance Reading:

-

Add 100 µl of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

5. Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental procedures discussed in this guide.

References

- 1. Targeting an MDM2/MYC Axis to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

- 11. elearning.unite.it [elearning.unite.it]

- 12. clyte.tech [clyte.tech]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Whitepaper: Wnt Signaling Modulation by the Multi-Kinase Inhibitor A86

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its dysregulation is a hallmark of numerous cancers. Casein Kinase 1α (CK1α) is a key component of the β-catenin destruction complex, which negatively regulates the canonical Wnt pathway. This document provides a technical overview of A86, a potent, orally active inhibitor of CK1α that also co-targets the transcriptional kinases CDK7 and CDK9. We consolidate the available quantitative data on A86's binding affinity, detail its paradoxical mechanism of action on the Wnt pathway, and provide standardized protocols for its experimental evaluation. This guide serves as a resource for researchers investigating CK1α inhibition as a therapeutic strategy.

Introduction: Wnt Signaling and the Role of Casein Kinase 1α

The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt ligand, a cytoplasmic "destruction complex" actively phosphorylates the transcriptional co-activator β-catenin. This complex is composed of the scaffolding proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1α (CK1α).[1][2] Phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon Wnt ligand binding to Frizzled (Fz) and LRP5/6 co-receptors, the destruction complex is inhibited.[2][3] This allows β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and CCND1 (Cyclin D1).[4] Given its central role, CK1α is a key target for modulating Wnt pathway activity.

A86: A Multi-Kinase Inhibitor

A86 is a potent, orally bioavailable small molecule inhibitor targeting Casein Kinase 1α.[4][5] It is characterized as a pan-specific inhibitor of the Casein Kinase I (CSNK1) family and demonstrates dual inhibitory activity against the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[6] This multi-kinase activity contributes to its potent anti-leukemic effects, which include the induction of apoptosis in leukemia cells at concentrations below 160 nM.[4][6]

Quantitative Data and Kinase Selectivity

The inhibitory activity of A86 has been characterized by its binding affinity. The compound exhibits a high affinity for its primary target, CK1α, and other kinases in the low nanomolar range.

| Target Kinase | Parameter | Value | Reference |

| Casein Kinase 1α (CK1α) | Kd | 9.8 nM | [6] |

| Pan-Casein Kinase I (CKI) | Kd | 1-10 nM | [6] |

| CDK7 | Kd | Low nM | [6] |

| CDK9 | Kd | Low nM | [6] |

Table 1: Quantitative binding affinity data for inhibitor A86.